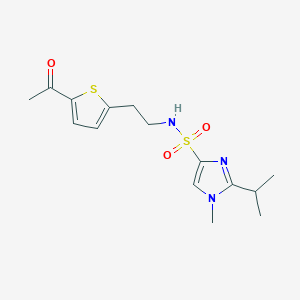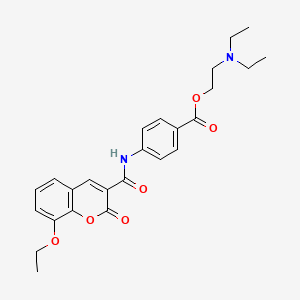
2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is a complex organic compound with a molecular formula of C25H28N2O6. This compound is known for its unique structure, which includes a chromene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate typically involves multiple steps. One common method includes the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with allyl bromide, using potassium carbonate for deprotonation and dry N,N-dimethylformamide as a solvent . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the chromene core or the benzoate group.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group or the ethoxy group on the chromene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the development of fluorescent probes and sensors, particularly for detecting metal ions like copper.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate involves its interaction with specific molecular targets. The chromene core can participate in intramolecular charge transfer (ICT) processes, which are crucial for its function as a fluorescent probe. The diethylamino group can enhance the compound’s ability to bind to metal ions, facilitating its use in sensing applications .
Comparison with Similar Compounds
Similar compounds include other chromene derivatives such as allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate and various coumarin-based compounds . Compared to these, 2-(diethylamino)ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-carboxamido)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high specificity and sensitivity, such as in the development of fluorescent sensors .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-4-27(5-2)14-15-32-24(29)17-10-12-19(13-11-17)26-23(28)20-16-18-8-7-9-21(31-6-3)22(18)33-25(20)30/h7-13,16H,4-6,14-15H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGIZDNGGFYXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine](/img/structure/B2969415.png)
![Tert-butyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2969417.png)
![2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B2969420.png)
![9-cyclohexyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2969421.png)
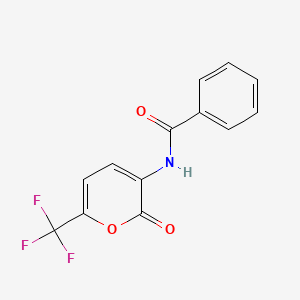
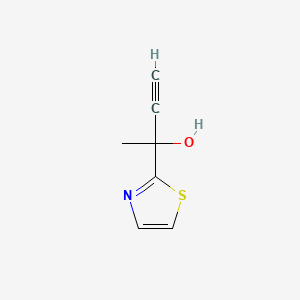

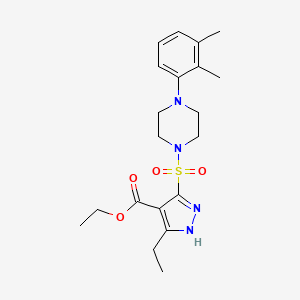
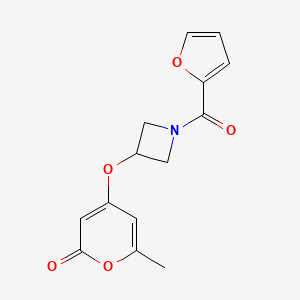
![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
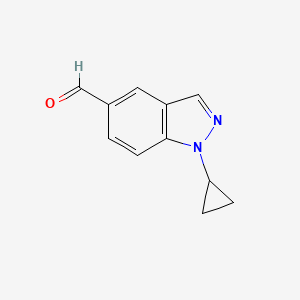
![3-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B2969435.png)
